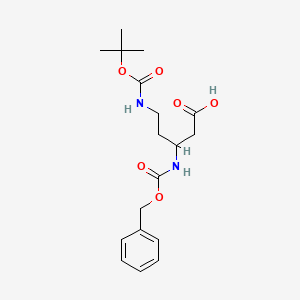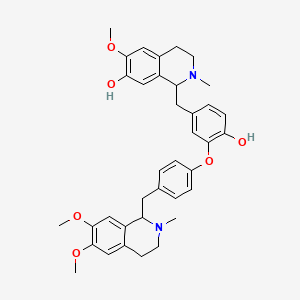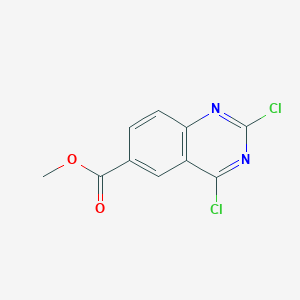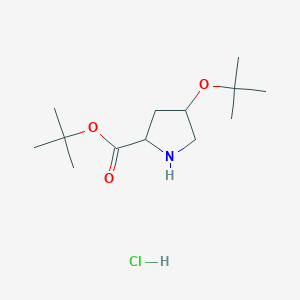
O-tert-Butyl-L-trans-4-hydroxyproline tert-butyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of H-Hyp(tBu)-OtBu hydrochloride involves the protection of the hydroxyl group of hydroxyproline with a tert-butyl group (tBu) and the esterification of the carboxyl group with another tert-butyl group . The reaction typically occurs under mild conditions using reagents such as tert-butyl alcohol and hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
H-Hyp(tBu)-OtBu hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
H-Hyp(tBu)-OtBu hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for synthesizing more complex molecules . In biology, it is used to study the structure and function of proteins and peptides . Additionally, it is used in industrial applications for the production of various chemical products .
Wirkmechanismus
The mechanism of action of H-Hyp(tBu)-OtBu hydrochloride involves its interaction with specific molecular targets and pathways. As a proline derivative, it can influence protein folding and stability by interacting with peptide bonds and other functional groups in proteins . This interaction can affect the biological activity of proteins and peptides, making it useful in various biochemical and pharmacological studies .
Vergleich Mit ähnlichen Verbindungen
H-Hyp(tBu)-OtBu hydrochloride can be compared with other similar compounds such as:
Fmoc-Hyp-OH: Another proline derivative used in peptide synthesis.
H-tBu-Gly-OtBu hydrochloride: A glycine derivative with similar protective groups.
H-Ser-OtBu hydrochloride: A serine derivative with tert-butyl protection. The uniqueness of H-Hyp(tBu)-OtBu hydrochloride lies in its specific structure and functional groups, which provide distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H26ClNO3 |
|---|---|
Molekulargewicht |
279.80 g/mol |
IUPAC-Name |
tert-butyl 4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H25NO3.ClH/c1-12(2,3)16-9-7-10(14-8-9)11(15)17-13(4,5)6;/h9-10,14H,7-8H2,1-6H3;1H |
InChI-Schlüssel |
SSNWMVRXDJPQAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1CC(NC1)C(=O)OC(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cycloheptyl-6-[(oxolan-2-ylmethylamino)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13390681.png)
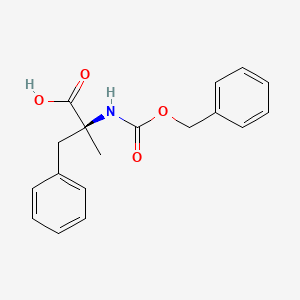
![CarbaMic acid, N-[(1S)-2-[[4-[3-(3-aMino-5-chloro-2-fluorophenyl)-1-(1-Methylethyl)-1H-pyrazol-4-yl]-2-pyriMidinyl]aMino]-1-Methylethyl]-, Methyl ester](/img/structure/B13390690.png)
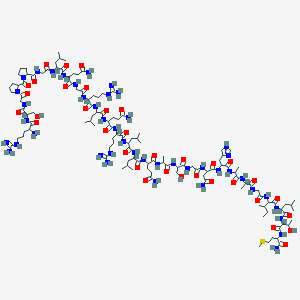
![1-[6-(3-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13390704.png)
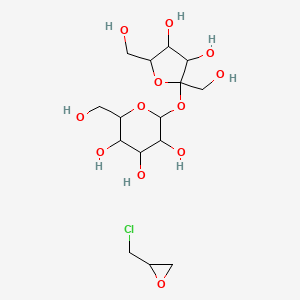
![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-(3-aminopyrrolidin-1-yl)methanone;dihydrochloride](/img/structure/B13390718.png)
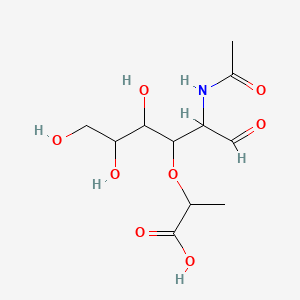
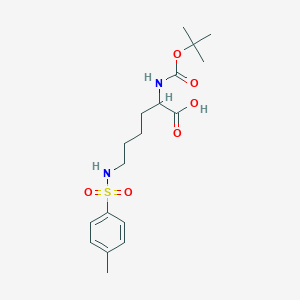
![3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13390743.png)
